![molecular formula C21H11Cl3F3N3O3 B2554193 methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate CAS No. 318949-23-4](/img/structure/B2554193.png)

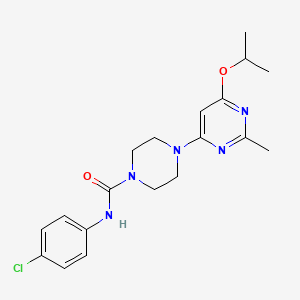

methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

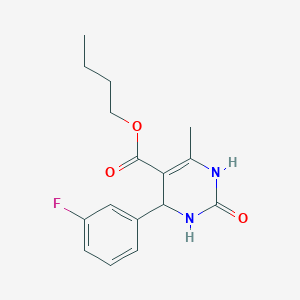

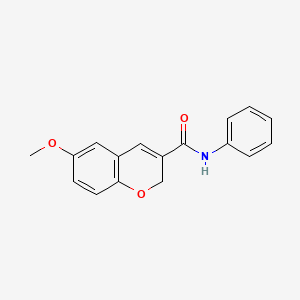

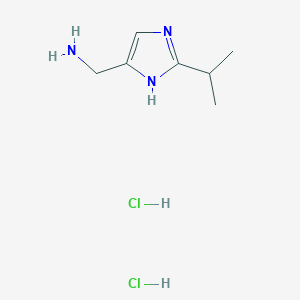

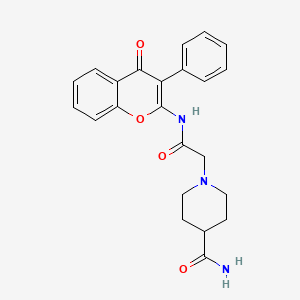

The compound "methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate" is a complex organic molecule that appears to be related to various research areas, including the synthesis of pyrazole derivatives, which are known for their potential pharmacological activities. The compound contains several functional groups, such as chlorophenyl, trifluoromethyl, and oxazole, which are common in medicinal chemistry for their diverse biological activities.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves multi-step reactions, including condensation, cycloaddition, and formylation reactions. For instance, the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a related compound, was achieved through condensation of ethyl cyanoacetate and trifluoroacetic anhydride, followed by chloridization and condensation with aqueous hydrazine . Similarly, the synthesis of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds was performed using a Vilsmeier–Haack formylation reaction .

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the crystal structure of compounds. For example, the crystal structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction studies . The molecular geometry and vibrational frequencies of related compounds have also been calculated using quantum chemical methods, such as DFT calculations, to confirm the experimental data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, leading to the formation of different functionalized compounds. For instance, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform resulted in a complex mixture of fluorinated analogs of tris(pyrazol-1-yl)methane . Additionally, the synthesis of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid involved transformations that allowed for the introduction of highly basic aliphatic amines into the oxazole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the UV-vis absorption and fluorescence spectral characteristics of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives varied depending on the substituents in the pyrazole and benzene moieties . The antimicrobial activities of some pyrazole derivatives have been studied, and their pharmacological importance has been highlighted . Additionally, the molecular interactions and stability of these compounds have been analyzed using Hirshfeld surface analysis and fingerprint plots .

科学的研究の応用

Synthesis and Molecular Docking Study of New Heterocyclic Compounds

A study by (Katariya, Vennapu, & Shah, 2021) explored the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine. These compounds demonstrated potent anticancer and antimicrobial activities, with one compound showing the highest potency. Molecular docking studies suggest these compounds could help overcome microbe resistance to pharmaceutical drugs.

Novel Pyrazole Derivatives with Antimicrobial and Anticancer Properties

Research by (Hafez, El-Gazzar, & Al-Hussain, 2016) focused on the synthesis of new pyrazole derivatives exhibiting significant antimicrobial and anticancer activities, with some compounds showing higher efficacy than the reference drug doxorubicin.

Synthesis and Characterization of Isostructural Thiazole Derivatives

(Kariuki, Abdel-Wahab, & El‐Hiti, 2021) synthesized and characterized isostructural thiazole derivatives. They found that these compounds, due to their structural properties, could have potential applications in various scientific fields.

Design and Synthesis of Triazolyl Pyrazole Derivatives

A study by (Bhat et al., 2016) involved the design and synthesis of triazolyl pyrazole derivatives with potential as antimicrobial, antifungal, and antioxidant agents. Molecular docking studies indicate these compounds as promising inhibitors of the E. coli MurB enzyme.

Synthesis and Transformations of Oxazole Derivatives

(Prokopenko et al., 2010) synthesized and explored the transformations of oxazole derivatives, leading to the introduction of various functional groups and expanding their potential applications in scientific research.

Structural Characterization of Pyrazolyl Propionic Acid Derivatives

In research by (Kumarasinghe, Hruby, & Nichol, 2009), 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its methyl ester were synthesized and structurally characterized, contributing to understanding their potential in various scientific applications.

Design of Triazolyl Chalcone Derivatives

A study by (Bhat et al., 2016) synthesized a series of triazolyl chalcone derivatives with potential antimicrobial, antioxidant, and anticancer properties, particularly effective against breast cancer cell lines.

Synthesis of Pyrazolo[3,4-b]quinolin-5-ones

(Quiroga et al., 1998) synthesized pyrazolo[3,4-b]quinolin-5-ones, contributing to the development of compounds with potential applications in medicinal chemistry.

Synthesis and Inhibition of Plasmodium falciparum Enzyme

(Vah et al., 2022) synthesized pyrazole derivatives as inhibitors of the Plasmodium falciparum dihydroorotate dehydrogenase, showing potential as antimalarial agents.

特性

IUPAC Name |

methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11Cl3F3N3O3/c1-32-20(31)16-17(15-13(23)6-3-7-14(15)24)29-33-18(16)12-9-30(28-19(12)21(25,26)27)11-5-2-4-10(22)8-11/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZKTELGECLVRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C3=CN(N=C3C(F)(F)F)C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11Cl3F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,5-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2554113.png)

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554119.png)

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2554124.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2554125.png)

![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)

![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)